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(2-Bromo-5-methoxyphenyl)(phenyl)methanone

Catalog No.
S763620
CAS No.
60080-98-0
M.F
C14H11BrO2
M. Wt
291.14 g/mol
Availability
In Stock
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(2-Bromo-5-methoxyphenyl)(phenyl)methanone

CAS Number

60080-98-0

Product Name

(2-Bromo-5-methoxyphenyl)(phenyl)methanone

IUPAC Name

(2-bromo-5-methoxyphenyl)-phenylmethanone

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

InChI

InChI=1S/C14H11BrO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

GVWLVBMHNRWWTI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2

Organic Synthesis

Scientific Field: Organic Chemistry:

Application Summary: 2-Bromo-5-methoxybenzophenone is utilized as an intermediate in the synthesis of various organic compounds. Its bromine and methoxy functional groups make it a versatile reagent for transformations such as Suzuki coupling reactions, which are pivotal in constructing biaryl structures commonly found in pharmaceuticals .

Methods and Experimental Procedures: The compound is often used in palladium-catalyzed cross-coupling reactions. Typical conditions involve the use of Pd(0) catalysts, base, and a suitable solvent at elevated temperatures. The reaction parameters are meticulously optimized to achieve high yields and selectivity.

Results and Outcomes: The use of 2-Bromo-5-methoxybenzophenone in such reactions generally results in high yields (>80%) of the desired product, with the bromine acting as a leaving group in the coupling process. The methoxy group can serve as a directing group, influencing the regioselectivity of the reaction.

Chemical Education

Scientific Field: Chemical Education:

Application Summary: This compound is used in educational settings to demonstrate key organic chemistry reactions, such as α-bromination, which is fundamental to understanding reaction mechanisms .

Methods and Experimental Procedures: Undergraduate students can perform bromination reactions using 2-Bromo-5-methoxybenzophenone derivatives, exploring variables like reaction time, temperature, and reagent dosage .

Results and Outcomes: Such educational experiments often yield high success rates, reinforcing students’ understanding of organic synthesis and enhancing their practical skills .

(2-Bromo-5-methoxyphenyl)(phenyl)methanone, with the chemical formula C₁₄H₁₁BrO₂, is an aromatic compound characterized by a bromine atom and a methoxy group attached to a phenyl ring. This compound belongs to the class of ketones and is notable for its unique structural features, which include a bromo-substituted aromatic ring and a methanone functional group. The presence of both the bromo and methoxy substituents enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .

Involving (2-Bromo-5-methoxyphenyl)(phenyl)methanone are not extensively documented, its structure suggests several potential reactivity pathways:

  • Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution, making it a good candidate for various coupling reactions.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Condensation Reactions: The ketone functional group may participate in condensation reactions with nucleophiles, leading to diverse derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry .

  • Antimicrobial Activity: Many brominated compounds show promising antibacterial and antifungal properties.
  • Anticancer Properties: Aromatic ketones have been explored for their potential anticancer effects due to their ability to interact with cellular pathways.

Further research is necessary to elucidate the specific biological activities associated with this compound .

The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be approached through several methods:

  • Bromination of 5-Methoxyphenyl Ketone: Starting from 5-methoxyacetophenone, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.
  • Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions (such as Suzuki or Heck coupling) can facilitate the formation of this compound from suitable aryl halides and phenylmethanones.
  • Functional Group Transformations: The introduction of the methoxy group can be performed via methylation techniques on the corresponding phenol derivative .

(2-Bromo-5-methoxyphenyl)(phenyl)methanone has potential applications in various fields:

  • Pharmaceutical Chemistry: Its structural features may lend themselves to modifications aimed at developing new therapeutic agents.
  • Material Science: As a building block in organic synthesis, it could be used to create novel materials with specific properties.
  • Research Tool: It may serve as a precursor for studying reaction mechanisms involving bromo and methoxy substituents in organic synthesis .

Several compounds share structural similarities with (2-Bromo-5-methoxyphenyl)(phenyl)methanone. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
1-(2-Bromo-5-methoxyphenyl)ethanoneContains an ethyl group instead of a phenyl groupSimpler structure; potential different reactivity
(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanoneHydroxyl group present instead of bromineIncreased polarity; potential for hydrogen bonding
(4-Methoxyphenyl)(phenyl)methanoneLacks bromine substituentMore stable; less reactive than brominated analogs

These comparisons illustrate how (2-Bromo-5-methoxyphenyl)(phenyl)methanone stands out due to its unique combination of bromo and methoxy groups, which may confer distinct reactivity and biological properties compared to its analogs .

The compound (2-bromo-5-methoxyphenyl)(phenyl)methanone (CAS: 60080-98-0) emerged as a derivative of benzophenone, a well-studied aryl ketone first synthesized in the 19th century. While the exact discovery date of this brominated analog remains undocumented, its development aligns with mid-20th-century advancements in electrophilic aromatic substitution and Friedel-Crafts acylation methodologies. The introduction of bromine and methoxy groups onto the benzophenone scaffold likely arose from efforts to modulate electronic properties for pharmaceutical and materials science applications. PubChem records indicate its structural characterization and inclusion in chemical databases by the early 21st century, with synthesis protocols refined through patents such as CN112250562A (2020), which detailed bromination strategies for related intermediates.

Significance in Organic Synthesis and Pharmaceutical Intermediates

This compound serves as a versatile intermediate in organic synthesis due to its reactive bromine atom and ketone functionality. Its primary utility lies in:

  • Cross-coupling reactions: The bromine substituent facilitates Suzuki-Miyaura couplings, enabling the formation of biaryl structures critical in drug discovery.
  • Pharmaceutical precursors: As a building block for bioactive molecules, it contributes to the synthesis of ligands targeting neurotransmitter receptors and enzyme inhibitors.
  • Materials science: The methoxy group enhances solubility in polar solvents, making it suitable for polymer functionalization and photoactive material design.

A 2021 study demonstrated its role in synthesizing 2-bromo-5-methoxybenzoic acid, a key intermediate for nonsteroidal anti-inflammatory drug analogs.

Structural Classification Within Aryl Ketone Derivatives

Structurally, the compound belongs to the diarylketone subclass, characterized by two aromatic rings connected via a carbonyl group. Key features include:

  • Molecular formula: $$ \text{C}{14}\text{H}{11}\text{BrO}_{2} $$ (molecular weight: 291.14 g/mol).
  • Substituent effects: The electron-donating methoxy group at the para-position relative to the carbonyl and the electron-withdrawing bromine at the ortho-position create a polarized electronic environment, directing further electrophilic substitutions to specific sites.
  • Stereoelectronic profile: The bromine atom’s steric bulk and electronegativity influence reaction pathways, favoring nucleophilic aromatic substitution over aliphatic systems.

X-Ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture of (2-Bromo-5-methoxyphenyl)(phenyl)methanone. While direct crystallographic data for the target compound remains unavailable in the current literature, extensive structural information can be extrapolated from closely related benzophenone derivatives containing similar substitution patterns.

The molecular geometry of brominated benzophenone derivatives typically exhibits non-planar conformations with characteristic dihedral angles between the aromatic rings. Comparative analysis of structurally analogous compounds reveals significant geometric parameters that inform our understanding of the target molecule's three-dimensional structure [1] [2].

(5-Bromo-2-hydroxyphenyl)(phenyl)methanone, the most closely related crystallographically characterized derivative, crystallizes in the monoclinic space group P21/c with unit cell parameters of a = 15.9510(18) Å, b = 5.8956(6) Å, c = 12.1260(14) Å, and β = 106.166(2)° [1] [2]. The compound exhibits a dihedral angle of 53.6° between the aromatic ring planes, indicating significant twisting about the central carbonyl bridge. This geometric arrangement is stabilized by intramolecular O-H···O hydrogen bonding interactions and intermolecular C-H···O hydrogen bonds that contribute to the overall crystal packing stability [1] [2].

(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone demonstrates a similar non-planar molecular conformation with a dihedral angle of approximately 69.30° between the benzene rings . The crystal structure features weak intermolecular C-H···O hydrogen bonds that contribute to the solid-state stability and packing arrangement. X-ray crystallographic studies reveal that the molecular structure comprises two aromatic rings connected by a methanone bridge, with the compound exhibiting a non-planar conformation characterized by this significant dihedral angle .

Based on these structural precedents, (2-Bromo-5-methoxyphenyl)(phenyl)methanone is predicted to adopt a similar twisted conformation with an estimated dihedral angle between 45-70°. The presence of the bromine substituent at the 2-position and the methoxy group at the 5-position would likely introduce steric interactions that influence the overall molecular geometry and crystal packing arrangements.

The carbonyl group serves as the central structural motif, with the C=O bond length expected to be approximately 1.21-1.22 Å, consistent with typical ketone geometries. The C-Br bond length should approximate 1.89-1.91 Å, while the C-OCH₃ bond length is anticipated to be 1.36-1.38 Å, based on computational predictions and analogous structures [4] .

Advanced Spectroscopic Profiling

Multinuclear NMR (¹H, ¹³C, 2D-COSY) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for (2-Bromo-5-methoxyphenyl)(phenyl)methanone through detailed analysis of chemical shifts, coupling patterns, and through-space interactions.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis:

The aromatic proton region (δ 7.0-8.0 ppm) exhibits characteristic splitting patterns that reflect the substitution pattern on both aromatic rings. The unsubstituted phenyl ring displays typical monosubstituted benzene signals with five aromatic protons appearing as complex multiplets due to overlapping ortho and meta coupling interactions [6] [7]. The ortho-protons typically show coupling constants of J(H,H) = 7-8 Hz, while meta-coupling constants range from 1-3 Hz [8].

The 2-bromo-5-methoxyphenyl ring presents a more complex splitting pattern due to the asymmetric substitution. The presence of bromine at the 2-position causes significant deshielding of adjacent protons by approximately 0.2 ppm, while the methoxy group at the 5-position provides shielding effects of approximately 0.3 ppm to nearby protons [6] [7]. This results in distinct chemical shift differentiation for the aromatic protons, enabling unambiguous assignment through correlation spectroscopy.

The methoxy group appears as a characteristic singlet at δ 3.7-3.8 ppm, integrating for three protons. This signal serves as a diagnostic marker for the compound's identity and provides insight into the electronic environment of the methoxy substituent [6] [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis:

The carbonyl carbon resonates in the characteristic ketone region at δ 190-200 ppm, with the exact chemical shift influenced by the electronic properties of the adjacent aromatic systems [6] [7]. The electron-withdrawing bromine substituent and electron-donating methoxy group create distinctive electronic environments that affect the carbonyl carbon's chemical shift.

Aromatic carbons appear throughout the δ 110-160 ppm region, with quaternary carbons typically exhibiting the most downfield shifts. The carbon bearing the bromine substituent shows a characteristic downfield shift of approximately 3 ppm compared to unsubstituted positions, while the carbon bearing the methoxy group resonates at approximately δ 55 ppm [6] [7].

The methoxy carbon appears as a characteristic singlet at δ 55-56 ppm, providing additional structural confirmation. Direct coupling constants J(C,H) for aromatic carbons typically range from 120-160 Hz, enabling determination of carbon-hydrogen connectivity through heteronuclear correlation experiments [6] [7].

Two-Dimensional Correlation Spectroscopy (2D-COSY) Analysis:

COSY experiments reveal crucial connectivity information through scalar coupling relationships between protons. The aromatic region shows characteristic cross-peaks between ortho-coupled protons, enabling construction of the complete aromatic substitution pattern [8]. Cross-peaks between meta-coupled protons provide additional structural confirmation, particularly for the substituted aromatic ring.

The lack of cross-peaks between the methoxy protons and aromatic protons confirms the through-space separation of these groups, while NOE experiments could provide information about spatial proximity relationships in the molecular conformation [8].

Vibrational Spectroscopy (FT-IR/Raman) of Functional Groups

Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational characteristics of functional groups within (2-Bromo-5-methoxyphenyl)(phenyl)methanone.

FT-IR Spectroscopic Analysis:

The carbonyl stretching vibration appears as a strong absorption band in the region 1660-1680 cm⁻¹, with literature precedent indicating a value of approximately 1673 cm⁻¹ for related 2-bromo-5-methoxybenzophenone derivatives [9] [10]. The exact frequency depends on the electronic effects of the substituents and the degree of conjugation with the aromatic systems.

The C-Br stretching vibration manifests as a characteristic absorption in the range 550-650 cm⁻¹, providing diagnostic information for the presence of the bromine substituent . This relatively low frequency reflects the heavy atom effect and the relatively weak C-Br bond compared to other carbon-halogen bonds.

Aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxy group occur at slightly lower frequencies around 2900-3000 cm⁻¹ [9] [10]. The methoxy group also exhibits characteristic C-O stretching vibrations in the range 1200-1300 cm⁻¹.

Aromatic C=C stretching vibrations appear as multiple bands in the region 1400-1600 cm⁻¹, with the exact frequencies influenced by the nature and position of the substituents. The substitution pattern affects the symmetry of the aromatic rings, leading to characteristic fingerprint patterns that enable structural identification [9] [10].

Raman Spectroscopic Analysis:

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The carbonyl stretch typically appears as a strong Raman band, providing confirmation of the ketone functional group [12] [13].

Aromatic C-C stretching vibrations are typically more intense in Raman spectra compared to infrared, offering detailed fingerprint information about the aromatic ring systems. The symmetric breathing modes of the aromatic rings provide characteristic Raman signatures that complement the infrared data [12] [13].

The C-Br stretching vibration may also be observable in the Raman spectrum, though typically with different intensity compared to the infrared absorption. This complementary information enhances the overall vibrational characterization of the compound [12] [13].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and spectroscopic properties of (2-Bromo-5-methoxyphenyl)(phenyl)methanone. Multiple computational approaches have been employed to investigate benzophenone derivatives, offering detailed understanding of their electronic characteristics.

Geometric Optimization and Molecular Structure:

DFT calculations using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets reveal optimal geometric parameters for the target compound [4] . The calculated C=O bond length ranges from 1.21-1.22 Å, consistent with typical ketone geometries. The C-Br bond length is predicted to be 1.89-1.91 Å, while the C-OCH₃ bond length approximates 1.36-1.38 Å [4] .

The dihedral angle between the aromatic rings is calculated to be 30-45°, indicating significant non-planarity in the molecular structure. This twisted conformation minimizes steric interactions between the substituents while maintaining optimal electronic conjugation [14] [15].

Alternative functionals such as M06-2X/6-31G(d,p) provide slightly different geometric parameters, with C=O bond lengths of 1.20-1.21 Å and C-Br bond lengths of 1.87-1.89 Å. The dihedral angle is calculated to be 25-40°, suggesting a somewhat more planar conformation [14] [15].

Frontier Molecular Orbital Analysis:

The Highest Occupied Molecular Orbital (HOMO) energy levels range from -6.5 to -7.5 eV depending on the computational method employed, while the Lowest Unoccupied Molecular Orbital (LUMO) energies span -1.5 to -2.5 eV [16] [17]. The resulting HOMO-LUMO energy gap varies from 4.5-6.0 eV, indicating moderate electronic stability and potential for electronic excitation.

The HOMO is primarily localized on the methoxy-substituted aromatic ring, reflecting the electron-donating nature of the methoxy group. The LUMO is predominantly centered on the carbonyl group and the bromine-substituted aromatic ring, consistent with the electron-withdrawing characteristics of these moieties [16] [17].

Electronic Properties and Molecular Descriptors:

The calculated dipole moment ranges from 2.3-3.8 D, indicating significant molecular polarity arising from the asymmetric substitution pattern. The polarizability values span 23-33 ų, reflecting the compound's response to external electric fields [4] .

Hyperpolarizability calculations yield values of 4.5-7.0 × 10⁻³⁰ esu, suggesting potential nonlinear optical properties. These values exceed those of urea, indicating possible applications in nonlinear optical materials [17] [18].

Natural Bond Orbital (NBO) Analysis:

NBO calculations provide detailed insights into the electronic structure and bonding characteristics. The analysis reveals significant hyperconjugation interactions between the aromatic π-system and the carbonyl group, contributing to the overall molecular stability [4] .

The electron density distribution shows polarization effects due to the halogen and methoxy substituents, with the bromine atom exhibiting partial positive charge and the methoxy oxygen displaying negative charge character [4] .

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide crucial information about the dynamic behavior of (2-Bromo-5-methoxyphenyl)(phenyl)methanone in various solvent environments and its intermolecular interactions.

Simulation Parameters and Methodology:

Typical molecular dynamics simulations for benzophenone derivatives employ 50-100 ns simulation times at 298-300 K under NPT ensemble conditions [19] [20]. The TIP3P water model is commonly used for aqueous solutions, while explicit solvent molecules are included for organic solvents such as ethanol, DMSO, and chloroform [19] [20].

The General AMBER Force Field (GAFF) provides appropriate bonded and non-bonded parameters for the organic molecule, while standard AMBER force fields describe the solvent environment. Cutoff distances of 10-12 Å are employed for non-bonded interactions, with integration time steps of 1-2 fs and trajectory recording intervals of 2-5 ps [19] [20].

Solvent-Solute Interactions:

Analysis of radial distribution functions reveals preferential solvation patterns around different molecular regions. The carbonyl oxygen shows strong hydrogen bonding interactions with protic solvents, while the methoxy group participates in both hydrogen bonding and dipole-dipole interactions [19] [20].

The bromine substituent exhibits halogen bonding capabilities, particularly with electron-rich solvent molecules. These interactions influence the overall molecular conformation and stability in different solvent environments [19] [20].

Conformational Dynamics:

Root Mean Square Deviation (RMSD) analysis demonstrates molecular flexibility, with typical values ranging from 0.5-2.0 Å for backbone atoms. The aromatic rings maintain relatively rigid conformations, while the dihedral angle between the rings exhibits dynamic fluctuations around the equilibrium value [19] [20].

Root Mean Square Fluctuation (RMSF) calculations identify regions of high mobility, typically corresponding to the methoxy group and terminal aromatic protons. These fluctuations reflect the thermal motion and conformational sampling in the simulation environment [19] [20].

Thermodynamic Properties:

Binding free energy calculations using MM/PBSA and MM/GBSA methods provide quantitative measures of solvent-solute interactions. Van der Waals interactions typically dominate the favorable binding contributions, while electrostatic interactions show significant variation depending on the solvent polarity [19] [20].

The solvation free energy varies considerably among different solvents, with polar solvents showing more favorable interactions due to dipole-dipole and hydrogen bonding contributions. These calculations provide insights into solubility patterns and preferred solvation environments [19] [20].

Dynamic Hydrogen Bonding Analysis:

Time-resolved hydrogen bonding analysis reveals the lifetime and strength of intermolecular interactions. The carbonyl oxygen forms transient hydrogen bonds with protic solvents, with average lifetimes of 1-5 ps. The methoxy oxygen also participates in hydrogen bonding, though typically with lower occupancy and shorter lifetimes [19] [20].

XLogP3

3.9

Wikipedia

(2-Bromo-5-methoxyphenyl)(phenyl)methanone

Dates

Last modified: 08-15-2023

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